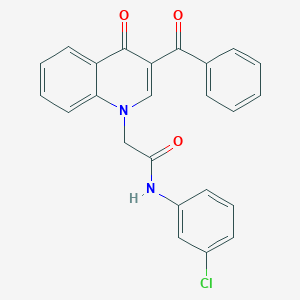
ethyl 5-cyano-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-cyano-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate is a chemical compound with a molecular weight of 243.27 . It is a product for proteomics research .
Synthesis Analysis
The synthesis of pyrazole derivatives, including this compound, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A recent study described a one-pot synthetic strategy to produce highly regioselective α-ketoamide N -arylpyrazoles .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13N3O2/c1-2-18-13(17)12-8-11(9-14)16(15-12)10-6-4-3-5-7-10/h3-8,11,15H,2H2,1H3 . More detailed structural information can be found in the 2D Mol file or the computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 243.27 . More detailed properties are not available in the search results.Scientific Research Applications
Crystallography and Structural Analysis
Research has focused on the crystal structure and synthesis of related pyrazole derivatives, highlighting their potential in structural chemistry and materials science. For instance, the crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate was analyzed, demonstrating the compound's geometric arrangement and potential for further chemical applications (Kumar et al., 2018).
Synthesis and Characterization
The synthesis and characterization of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a closely related compound, were explored, showing advances in synthetic methods and the understanding of pyrazole derivatives (Viveka et al., 2016). Such studies are crucial for developing new materials and chemicals with specialized functions.
Corrosion Inhibition
Pyrazole derivatives, including compounds closely related to ethyl 5-cyano-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate, have been investigated for their corrosion inhibition properties. This research is significant for industrial applications, particularly in protecting metals from corrosion, thus extending their life and reducing maintenance costs. A study on pyranpyrazole derivatives demonstrated their effectiveness as corrosion inhibitors for mild steel, offering insights into their potential industrial applications (Dohare et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of “ethyl 5-cyano-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate” are currently unknown. This compound is a derivative of the pyrazole family , which is known to interact with various biological targets.
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or intermolecular forces . The specific interactions of this compound with its targets would depend on the chemical structure of the targets and the environment in which the interactions occur.
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways, depending on their specific targets . .
Pharmacokinetics
The compound is a solid at room temperature, with a predicted melting point of 138.44°C and a predicted boiling point of 402.5°C at 760 mmHg . These properties may affect the compound’s absorption, distribution, metabolism, and excretion (ADME) in the body.
Action Environment
The action of “this compound” can be influenced by various environmental factors. These may include the pH, temperature, and presence of other molecules in the environment . .
properties
IUPAC Name |
ethyl 3-cyano-2-phenyl-3,4-dihydropyrazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-2-18-13(17)12-8-11(9-14)16(15-12)10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZICNVQVMFXDEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2944151.png)

![2-Methyl-6-[(pyridin-4-yl)methoxy]pyridine](/img/structure/B2944153.png)
![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2944156.png)

![2-[4-(Trifluoromethyl)piperidin-1-yl]pyrazine](/img/structure/B2944159.png)



![Methyl 7-(methylthio)-4-thioxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazine-8-carboxylate](/img/structure/B2944164.png)

![Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2944166.png)
